N-[(2,4-difluorophenyl)methyl]cyclopropanamine
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Overview
Description
N-[(2,4-difluorophenyl)methyl]cyclopropanamine is a chemical compound with the molecular formula C10H11F2N and a molecular weight of 183.2 g/mol . It is also known by its IUPAC name, N-(2,4-difluorobenzyl)cyclopropanamine . This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-difluorophenyl)methyl]cyclopropanamine typically involves the reaction of 2,4-difluorobenzyl chloride with cyclopropanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors or batch reactors to produce the compound in larger quantities.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-difluorophenyl)methyl]cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropane ring or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-[(2,4-difluorophenyl)methyl]cyclopropanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active pharmaceutical ingredient (API).
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2,4-difluorophenyl)methyl]cyclopropanamine is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-difluorophenyl)cyclopropanamine
- N-(2,4-difluorobenzyl)cyclopropanamine
- N-(2,4-difluorophenyl)methylamine
Uniqueness
N-[(2,4-difluorophenyl)methyl]cyclopropanamine is unique due to the presence of both a cyclopropane ring and a difluorobenzyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-2-1-7(10(12)5-8)6-13-9-3-4-9/h1-2,5,9,13H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOVQCIVJHQJJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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